molecular formula C15H17N3O B4448491 (Oxolan-2-ylmethyl)(6-phenylpyridazin-3-yl)amine

(Oxolan-2-ylmethyl)(6-phenylpyridazin-3-yl)amine

Cat. No.: B4448491
M. Wt: 255.31 g/mol
InChI Key: VLBZQDLSPWVJOF-UHFFFAOYSA-N
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Description

(Oxolan-2-ylmethyl)(6-phenylpyridazin-3-yl)amine is an organic compound that features a unique combination of an oxolane ring and a phenylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxolan-2-ylmethyl)(6-phenylpyridazin-3-yl)amine typically involves the reaction of oxolane derivatives with phenylpyridazine precursors. One common method is the nucleophilic substitution reaction where an oxolane derivative reacts with a halogenated phenylpyridazine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (Oxolan-2-ylmethyl)(6-phenylpyridazin-3-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the phenylpyridazine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxolane or phenylpyridazine derivatives.

Scientific Research Applications

(Oxolan-2-ylmethyl)(6-phenylpyridazin-3-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Oxolan-2-ylmethyl)(6-phenylpyridazin-3-yl)amine involves its interaction with specific molecular targets. The oxolane ring and phenylpyridazine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (Oxolan-2-ylmethyl)(pyridin-4-yl)methylamine: Similar structure but with a pyridine ring instead of phenylpyridazine.

    6-Phenylpyridazin-3-ol: Lacks the oxolane ring but shares the phenylpyridazine core.

Uniqueness: (Oxolan-2-ylmethyl)(6-phenylpyridazin-3-yl)amine is unique due to the presence of both the oxolane ring and the phenylpyridazine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-6-phenylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-5-12(6-3-1)14-8-9-15(18-17-14)16-11-13-7-4-10-19-13/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBZQDLSPWVJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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